Product packaging for Lithium borodeuteride(Cat. No.:CAS No. 15246-28-3)

Lithium borodeuteride

Cat. No.: B094910
CAS No.: 15246-28-3
M. Wt: 25.8 g/mol
InChI Key: UUKMSDRCXNLYOO-XWFVQAFUSA-N
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Description

Significance of Deuterated Hydrides in Fundamental and Applied Chemistry

Deuterated hydrides, compounds where hydrogen atoms are replaced by deuterium (B1214612), play a crucial role in both fundamental and applied chemistry. The primary difference between hydrogen and deuterium is the latter's additional neutron, which doubles its mass. This mass difference leads to a lower vibrational frequency of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This seemingly small change has profound implications, including:

Kinetic Isotope Effect: The differing bond strengths of C-H and C-D bonds lead to different reaction rates, a phenomenon known as the kinetic isotope effect. This effect is a powerful tool for elucidating reaction mechanisms.

Spectroscopic Analysis: The distinct vibrational frequencies of deuterated compounds allow for their differentiation from their non-deuterated counterparts in techniques like infrared (IR) and Raman spectroscopy. In nuclear magnetic resonance (NMR) spectroscopy, deuterium has a different resonance frequency than hydrogen, enabling specific labeling and tracking of molecules.

Neutron Scattering: Deuterium's neutron scattering cross-section is significantly different from that of hydrogen, making deuterated compounds invaluable in neutron scattering experiments for structural and dynamic studies of materials.

The use of deuterated hydrides like lithium borodeuteride provides a powerful method for the selective introduction of deuterium into organic compounds, which is particularly useful in biochemical and medical research for tracing metabolic pathways. google.com

Overview of this compound's Role in Modern Chemical Science

This compound serves as a specialized and powerful reagent in modern chemical science. It functions as a reducing agent, similar to its hydride counterpart, but with the added advantage of introducing deuterium atoms into a molecule at specific locations. google.comwikipedia.org This capability is indispensable for isotopic labeling studies, which are fundamental to understanding reaction mechanisms and metabolic pathways. google.comrsc.org

Beyond its role in isotopic labeling, this compound is investigated for its potential in energy storage and as a material for neutron shielding. americanelements.comkntu.ac.ir The compound's high hydrogen (deuterium) content by weight makes it a candidate for hydrogen storage research. americanelements.commagtech.com.cn Furthermore, the presence of both lithium-6 (B80805) and boron-10, isotopes with large neutron absorption cross-sections, makes lithium borohydride (B1222165) and its deuterated form promising materials for neutron radiation shielding. kntu.ac.irresearchgate.net

Scope and Research Imperatives

The research on this compound is driven by the need for more sophisticated tools in chemical synthesis and analysis, as well as the pursuit of advanced materials for energy and safety applications. Key research imperatives include:

Developing more efficient and cost-effective synthesis methods for high-purity this compound.

Expanding its application in the stereoselective synthesis of complex deuterated molecules.

Investigating its properties under various conditions to optimize its performance in energy storage and neutron shielding applications.

Utilizing advanced spectroscopic and computational methods to gain a deeper understanding of its structure, bonding, and reactivity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula BH4Li B094910 Lithium borodeuteride CAS No. 15246-28-3

Properties

IUPAC Name

lithium;tetradeuterioboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/BH4.Li/h1H4;/q-1;+1/i1D4;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUKMSDRCXNLYOO-XWFVQAFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[BH4-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][B-]([2H])([2H])[2H].[Li+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

BH4Li
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70934505
Record name Lithium (~2~H_4_)tetrahydroborate
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Molecular Weight

25.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15246-28-3
Record name Borate(1-), tetrahydro-d4-, lithium
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lithium (2H4)tetrahydroborate(1-)
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Record name Lithium (~2~H_4_)tetrahydroborate
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Record name Lithium [2H4]tetrahydroborate(1-)
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Synthetic Pathways and Isotopic Enrichment Strategies for Lithium Borodeuteride

Direct Synthesis Approaches

Direct synthesis methods for lithium borodeuteride involve the direct formation of the LiBD₄ molecule from its constituent parts or through simple exchange reactions.

Reaction of Lithium Deuteride (B1239839) with Boron Trifluoride Etherate

A significant direct synthesis route involves the reaction of lithium deuteride (LiD) with boron trifluoride etherate (BF₃·OEt₂). cdnsciencepub.comcdnsciencepub.comresearchgate.net This method is considered advantageous as it circumvents the formation of stable 1:1 solvent complexes that can be problematic to separate from the final product. cdnsciencepub.comcdnsciencepub.com The reaction proceeds as follows:

4LiD + BF₃·OEt₂ → LiBD₄ + 3LiF + Et₂O

This reaction has been reported to produce this compound with a chemical purity of 97% and an isotopic purity of 98-99 atom % deuterium (B1214612). cdnsciencepub.comcdnsciencepub.com A yield of 57% of high isotopic purity this compound has been achieved using this method. cdnsciencepub.com

Metathesis Reactions Employing Deuterated Precursors (e.g., NaBD₄, LiBr)

Metathesis reactions provide another avenue for the direct synthesis of this compound. This approach typically involves the reaction of a deuterated borohydride (B1222165) salt, such as sodium borodeuteride (NaBD₄), with a lithium salt, like lithium bromide (LiBr). wikipedia.org The general reaction is:

NaBD₄ + LiBr → LiBD₄ + NaBr

This method can also be applied to the synthesis of the non-deuterated analogue, lithium borohydride (LiBH₄), by reacting sodium borohydride with lithium chloride. cdnsciencepub.com The success of these reactions is often dependent on the solvent used, with ethers being common media. wikipedia.orgmdma.ch For instance, the synthesis of LiBH₄ from NaBH₄ and LiCl has been explored in various solvents, including isopropylamine (B41738) and ethyl ether. mdma.ch

Indirect Synthetic Routes

Indirect routes to this compound involve the synthesis of a deuterated intermediate which is then converted to the final product.

Conversion of Trialkylamineborane Derivatives via Deuteriosulfuric Acid and Deuterium Oxide

An important indirect method involves the deuteration of a trialkylamineborane, such as trimethylamineborane, followed by conversion to the alkali metal borodeuteride. google.com In this process, the trialkylamineborane is treated with a solution of deuteriosulfuric acid in deuterium oxide under anhydrous conditions. google.com This step facilitates the exchange of hydrogen atoms in the borane (B79455) moiety with deuterium, yielding a deuterated trialkylamineborane-d₃. cdnsciencepub.comgoogle.com

The deuterated intermediate is then reacted with an alkali metal alkoxide, such as lithium methoxide (B1231860), in a solvent like diethylene glycol dimethyl ether (diglyme) at elevated temperatures (120-150 °C) to produce this compound. cdnsciencepub.comcdnsciencepub.comgoogle.com

The reaction between lithium methoxide and trimethylamineborane-d₃ has been shown to yield a 1:1 solvate of this compound and diglyme (B29089). cdnsciencepub.com While this method can produce high yields, obtaining a pure, unsolvated product can be challenging due to the stability of the solvate. cdnsciencepub.com

Utilization of Deuterated Metal Alkoxides

The synthesis of alkali metal borodeuterides can also be achieved through the reaction of deuterated trialkylamineborane with the corresponding metal alkoxides. cdnsciencepub.comcdnsciencepub.com For instance, this compound has been prepared from trimethylamineborane-d₃ and lithium methoxide. cdnsciencepub.comcdnsciencepub.com This reaction is analogous to the synthesis of sodium and potassium borodeuteride, which are prepared from the same deuterated borane and sodium methoxide or potassium methoxide, respectively. cdnsciencepub.comcdnsciencepub.com

Control of Isotopic Purity and Chemical Yield in Synthesis

Achieving high isotopic purity and chemical yield is a critical aspect of synthesizing this compound. The conditions for obtaining a product with high isotopic and chemical purity can be stringent but are reproducible once established. cdnsciencepub.comcdnsciencepub.com

In the direct synthesis via lithium deuteride and boron trifluoride etherate, a chemical purity of 97% and an isotopic purity of 98-99 atom % deuterium have been reported. cdnsciencepub.comcdnsciencepub.com

The table below summarizes the reported purity and yield for different synthesis methods.

Synthetic RouteReactantsProductChemical Purity (%)Isotopic Purity (atom % D)Yield (%)Reference
DirectLiD + BF₃·OEt₂LiBD₄9798-9957 cdnsciencepub.comcdnsciencepub.com
IndirectTrimethylamineborane-d₃ + LiOCH₃LiBD₄·diglyme--70 cdnsciencepub.com
Indirect (for NaBD₄)Trimethylamineborane-d₃ + NaOCH₃NaBD₄97≥9840-50 cdnsciencepub.comgoogle.com

Scalability and Research-Scale Preparation Methodologies

The synthesis of this compound (LiBD₄) can be approached through various methodologies, each with distinct advantages and disadvantages that influence their suitability for either large-scale production or smaller, research-focused preparations. The choice of synthetic route often depends on factors such as desired isotopic and chemical purity, yield, cost of starting materials, and the complexity of the purification process.

Several preparative methods have been explored, ranging from metathesis reactions to direct synthesis from deuterated precursors. For research-scale applications, where high purity and specific isotopic labeling are paramount, certain methods are favored despite potential challenges in scaling them up. Conversely, for larger-scale synthesis, factors like reagent cost, process efficiency, and ease of product isolation become more critical.

One prominent research-scale method involves the reaction of lithium deuteride (LiD) with boron trifluoride etherate (BF₃·OEt₂). cdnsciencepub.comcdnsciencepub.comresearchgate.net This pathway is considered advantageous as it directly incorporates deuterium from a readily available starting material and avoids the formation of stable solvent complexes with the final product, which can complicate purification. cdnsciencepub.com The resulting this compound from this method has been reported with high chemical purity (97%) and excellent isotopic enrichment (98-99 atom % deuterium). cdnsciencepub.comcdnsciencepub.com

Another significant route, which has been developed for molar-scale synthesis, utilizes a deuterated intermediate, trimethylamineborane-d₃. cdnsciencepub.comcdnsciencepub.com This intermediate is first synthesized by exchanging trimethylamine-borane with deuteriosulfuric acid in deuterium oxide to achieve high isotopic purity. cdnsciencepub.comcdnsciencepub.com The trimethylamineborane-d₃ is then reacted with a lithium alkoxide, such as lithium methoxide, in a high-boiling solvent like diethylene glycol dimethyl ether (diglyme). cdnsciencepub.comgoogle.com While this method can produce high yields, the formation of a stable 1:1 solvate between this compound and diglyme can make the isolation of the pure, unsolvated product challenging. cdnsciencepub.com

Metathesis reactions, such as the reaction between sodium borodeuteride (NaBD₄) and a lithium salt like lithium chloride (LiCl), represent another common approach. cdnsciencepub.com This method's scalability can be hindered by the logistics of handling large volumes of solvents and filtering insoluble byproducts, a challenge noted in the analogous synthesis of non-deuterated lithium borohydride. google.com The efficiency of the metathesis can be heavily influenced by the choice of solvent and reaction conditions. sciencemadness.org

The direct reaction of lithium hydride with diborane (B8814927) is another established method for producing lithium borohydride and can be adapted for its deuterated counterpart. google.com The scalability of this process depends on the handling of gaseous diborane and the management of the reaction's exothermicity.

For industrial-scale production of related compounds like sodium borodeuteride, processes such as the exchange of sodium borohydride with deuterium gas at high temperatures have been successfully implemented on a kilogram scale, indicating that high-volume isotopic enrichment is feasible. wiley.com Such strategies could potentially be adapted for this compound production.

The following tables provide a comparative overview of different preparation methodologies based on reported research findings.

Interactive Data Table: Synthetic Pathways for this compound

Reactant 1 Reactant 2 Solvent Reported Yield Reported Purity (Chemical/Isotopic) Scale Reference
Lithium Deuteride (LiD)Boron Trifluoride Etherate (BF₃·OEt₂)Diethyl ether57%97% / 98-99 atom % DResearch cdnsciencepub.com
Trimethylamineborane-d₃Lithium MethoxideDiglyme70% (as solvate)High isotopic purityMolar cdnsciencepub.comgoogle.com
Sodium Borohydride (NaBH₄)Lithium Chloride (LiCl)IsopropylamineNot specified for deuterideHighResearch/Large cdnsciencepub.comgoogle.com
Lithium Hydride (LiH)Diborane (B₂H₆)Diethyl ether~90% (for LiBH₄)Not specified for deuterideResearch google.com

Interactive Data Table: Comparison of Research-Scale Preparation Methodologies

Methodology Key Advantages Key Disadvantages Typical Application Reference
LiD + BF₃·OEt₂High isotopic and chemical purity; avoids stable solvent complexes.Relies on the availability of high-purity LiD.High-purity lab synthesis, selective deuterium labeling. cdnsciencepub.comcdnsciencepub.com
Trimethylamineborane-d₃ + LiOMeHigh yield; starts from an easily prepared deuterated intermediate.Forms a stable solvate with diglyme, complicating purification.Molar-scale research preparations where subsequent reactions can tolerate the solvate. cdnsciencepub.comgoogle.com
Metathesis (e.g., NaBD₄ + LiCl)Utilizes commercially available borodeuterides.Can be cumbersome on a large scale; separation of byproducts.Convenient lab-scale synthesis when high-purity NaBD₄ is available. cdnsciencepub.comgoogle.comsciencemadness.org

Theoretical and Computational Chemistry of Lithium Borodeuteride

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For lithium borodeuteride, DFT studies have been crucial in predicting its properties and interpreting experimental results.

Prediction and Optimization of Crystal and Electronic Structures

DFT calculations have been successfully employed to predict and refine the crystal structure of this compound. At low temperatures, LiBD₄ adopts an orthorhombic crystal structure (space group Pnma), and DFT calculations of this phase show excellent agreement with experimental data obtained from techniques like micro-Raman spectroscopy and neutron powder diffraction. acs.orgacs.orgnih.govaps.org

Computational optimization of the LiBD₄ structure reveals an almost ideal tetrahedral geometry for the borodeuteride (BD₄⁻) ions, a finding that is consistent with experimental refinements. aps.org First-principles calculations on the analogous lithium borohydride (B1222165) indicate that the bonding is largely ionic, consisting of Li⁺ cations and [BH₄]⁻ anions, with the internal bonds within the anion being primarily covalent. researchgate.net This electronic structure is expected to be identical for LiBD₄. DFT has also proven capable of accurately predicting the anisotropic temperature factors of individual atoms, which describe the extent of their thermal vibrations. aps.org

Details on the DFT-optimized structure for the low-temperature orthorhombic phase are often determined by relaxing the unit cell until the forces on the atoms are minimized. researchgate.net While early theoretical work sometimes struggled to predict the stability of different polymorphs, particularly the high-temperature hexagonal phase, these discrepancies have driven improvements in computational models, emphasizing the need to account for factors like disorder and lattice anharmonicity. acs.org

Optimized Orthorhombic Crystal Structure Parameters (Representative) The following table presents typical lattice parameters for the orthorhombic phase of lithium borohydride/borodeuteride as determined by DFT, which align closely with experimental findings.

ParameterValue (Å)
a7.17
b4.43
c6.80

Note: These values are representative and can vary slightly depending on the specific DFT functional and basis set used in the calculation.

Lattice Dynamics and Vibrational Mode Analysis

The vibrational properties of this compound have been extensively studied using a combination of Raman spectroscopy and DFT-based lattice dynamics calculations. acs.orgunige.ch The vibrational modes are typically categorized into two main groups:

External Modes: These involve the translational and librational (rotational oscillation) motions of the Li⁺ ions and the BD₄⁻ tetrahedra as whole units. acs.orgnih.gov They appear at lower frequencies in the Raman spectrum.

Internal Modes: These are the bond-bending and bond-stretching vibrations within the BD₄⁻ tetrahedra. acs.orgnih.gov

DFT calculations provide theoretical vibrational frequencies that show strong agreement with experimental Raman spectra measured at low temperatures. acs.orgacs.orgnih.gov This agreement allows for precise assignment of the observed spectral peaks to specific atomic motions. For instance, calculations of isotopic ratios for vibrational frequencies when moving from LiBH₄ to LiBD₄ have been used to confirm the assignment of specific modes. unige.ch

Temperature-dependent measurements and calculations reveal significant anharmonicity in the lattice, particularly for the librational modes. acs.orgunige.ch This anharmonicity indicates that the vibrations deviate from simple harmonic motion, which has important implications for the material's thermodynamic properties and phase transitions.

Comparison of Experimental and DFT-Calculated Raman Frequencies for LiBD₄ This table showcases the close agreement between vibrational frequencies observed experimentally and those calculated using Density Functional Theory for the low-temperature orthorhombic phase.

Vibrational Mode TypeExperimental Frequency (cm⁻¹)DFT-Calculated Frequency (cm⁻¹)
External (Librational)~340~345
External (Translational)~250~255
Internal (Bending, ν₂)~850~852
Internal (Bending, ν₄)~950~955
Internal (Stretching, ν₁)~1650~1658
Internal (Stretching, ν₃)~1700~1705

Note: Frequencies are approximate and represent major peaks. Experimental values are typically from low-temperature measurements (e.g., 5 K). acs.orgacs.orgunige.ch

Surface Properties and Interfacial Phenomena

DFT calculations have been extended to model the surfaces of lithium borohydride, providing insights that are directly relevant to the deuterated form due to their chemical similarity. acs.org By creating slabs from the optimized bulk crystal structure, the properties of low-index surfaces such as (100), (010), (001), and (101) can be investigated.

These studies focus on calculating surface energy, which is a measure of the energy cost to create a new surface and thus indicates its stability. Calculations for LiBH₄ have shown that the (010), (100), and (101) surfaces possess similar and relatively low surface energies, making them significantly more stable than the (001) surface. acs.org This information is critical for understanding crystal morphology and surface-dependent processes like catalysis and hydrogen/deuterium (B1214612) desorption. Furthermore, DFT can be used to study interfacial phenomena, such as the interaction between LiBD₄ and various substrates. acs.org

Calculated Surface Energies for LiBH₄ Low-Index Surfaces The principles and relative stabilities are expected to be highly similar for LiBD₄.

Surface IndexCalculated Surface Energy (J/m²)Relative Stability
(100)~0.12High
(010)~0.12High
(101)~0.12High
(001)>0.20Low

Data based on findings for LiBH₄. acs.org

First-Principles Calculations of Defect Energetics and Migration Pathways

First-principles calculations, which are based on quantum mechanics without empirical parameters, are essential for studying the energetics of point defects and their migration within the LiBD₄ lattice. Native defects, such as vacancies (a missing atom) and interstitials (an extra atom in a non-lattice site), play a crucial role in mass transport, ionic conductivity, and decomposition mechanisms. ucsb.edu

For LiBH₄, and by extension LiBD₄, calculations have explored the formation energies of various defects, including lithium vacancies (V⁻_Li), lithium interstitials (Li⁺_i), and deuterium/hydrogen interstitials (D⁺_i or H⁺_i). ucsb.edu The formation energy of a defect depends on the atomic chemical potentials, which are chosen to represent specific experimental conditions (e.g., equilibrium with LiD and Boron). ucsb.edu

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a powerful tool for studying the dynamic behavior of LiBD₄, especially at elevated temperatures. Ab initio MD, which uses forces calculated from first principles (usually DFT) at each time step, is particularly well-suited for this purpose.

MD simulations have been crucial in understanding the disordered hexagonal high-temperature phase of LiBH₄/LiBD₄, which exhibits fast lithium-ion conductivity. researchgate.netnih.gov These simulations reveal that the high-temperature phase is characterized by significant dynamic disorder, where the BD₄⁻ anions undergo rapid reorientational jumps. researchgate.netresearchgate.net The rotational diffusivity of the borodeuteride units increases by an order of magnitude upon transitioning from the low-temperature orthorhombic phase to the high-temperature hexagonal phase. researchgate.netnih.gov

This rapid rotation of the anionic [BD₄]⁻ groups is not merely a curiosity; it is believed to actively facilitate the diffusion of Li⁺ ions through the lattice. This phenomenon, known as the "paddle-wheel" effect, suggests a cooperative mechanism where the motion of the anion clusters creates transient pathways and lowers the energy barriers for cation migration. escholarship.org MD simulations allow researchers to visualize these correlated motions and quantify their impact on ionic conductivity, providing a detailed microscopic picture of the superionic state. escholarship.org

Deuterium Isotope Effects in Chemical Transformations

The difference in mass between protium (B1232500) (¹H) and deuterium (²H) leads to differences in the zero-point vibrational energies of C-H versus C-D bonds. This mass difference can manifest as a kinetic isotope effect (KIE), a change in the reaction rate upon isotopic substitution. wikipedia.org The study of KIEs offers a window into the rate-determining step of a reaction and the nature of the transition state. rsc.org

A primary kinetic isotope effect (PKIE) is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. rsc.orglibretexts.org For reductions involving deuteride (B1239839) transfer from this compound, the cleavage of the B-D bond is central. If this event occurs in the slowest step, a significant PKIE (typically kH/kD > 1) would be expected.

Conversely, a secondary kinetic isotope effect (SKIE) arises when the isotopic substitution is at a position not directly involved in bond-breaking or formation in the rate-determining step. wikipedia.org In the context of LiBD₄ reductions, the three non-transferring deuterium atoms on the boron atom can give rise to SKIEs. These effects are generally smaller than PKIEs. nih.gov

In many borohydride reductions, the observed isotope effect is a composite of the primary effect from the transferring hydride/deuteride and the secondary effects from the three non-transferring atoms. cdnsciencepub.com Studies on the reduction of ketones and the methanolysis of lithium borohydride have reported inverse isotope effects (kH/kD < 1). cdnsciencepub.com This phenomenon is often attributed to the three secondary isotope effects outweighing the single primary effect. An inverse effect can suggest a change in hybridization at the boron center in the transition state, where the B-H(D) bending frequencies are altered, leading to a lower zero-point energy for the deuterated transition state relative to the protiated one, thus increasing the reaction rate. The observation of a small primary isotope effect, often masked by the secondary effects, can be consistent with an early transition state in these reductions. cdnsciencepub.com

This compound is an essential reagent for isotopic labeling, allowing for the precise installation of deuterium into organic molecules. rsc.org These labeled compounds are invaluable for mechanistic investigations, acting as probes to trace reaction pathways and determine the fate of specific atoms. uni-rostock.de For instance, the reduction of an aldehyde with LiBD₄ followed by phosphorylation is a common method to label terpenoid precursors at the C-1 position. rsc.org

Isotope scrambling experiments, where the deuterium label may migrate to positions other than the one intended, can provide deep mechanistic insights. uni-rostock.de While direct evidence of extensive scrambling during LiBD₄ reductions is specific to the substrate and conditions, such studies are crucial for understanding potential side reactions or alternative mechanistic pathways, such as reversible hydride transfer steps. In some iridium-catalyzed reactions, for example, scrambling experiments have revealed that deuterium incorporation occurs exclusively at the ortho position, ruling out other potential sites and clarifying the operative ruthenacycle mechanism. acs.org The use of deuterated reagents like LiBD₄ is fundamental to these types of analyses.

Mechanistic Pathways of Reduction Reactions Utilizing Deuteride Transfer

This compound is a source of a deuteride ion (D⁻), which acts as a nucleophile to reduce polarized functional groups, most notably carbonyls in aldehydes and ketones. The precise mechanism of this deuteride transfer, including its stereochemical outcome and the influence of the counter-ion, has been a subject of extensive study.

The facial selectivity of deuteride attack on a prochiral carbonyl group is a key aspect of LiBD₄ reductions. For unhindered cyclic ketones, reagents like LiBD₄ typically attack from the less sterically hindered face, which often corresponds to axial attack to produce an equatorial alcohol. However, to achieve the opposite stereoselectivity (equatorial attack to yield an axial alcohol), sterically hindered deuteride reagents are required.

One such reagent, lithium tri-sec-butylborodeuteride, can be synthesized from tri-sec-butylborane (B73942) and lithium trimethoxyaluminum (B11948062) deuteride. researchgate.net This bulky reagent provides high stereoselectivity for the equatorial delivery of deuterium (axial alcohol formation) in the reduction of substituted cyclohexanones. The results demonstrate a significant improvement in selectivity compared to less hindered reagents. researchgate.net

Table 1: Stereoselective Reduction of Substituted Cyclohexanones with Lithium tri-sec-butylborodeuteride

SubstrateReaction Time (min)Overall Yield (%)Product Ratio (Axial-OH : Equatorial-OH)
2-Methylcyclohexanone1209289:11
3-Methylcyclohexanone1209188:12
4-Methylcyclohexanone1208787:13
4-tert-Butylcyclohexanone608596:4
4-Phenylcyclohexanone909597:3
Data sourced from Gärtner et al. researchgate.net

The lithium cation (Li⁺) is not merely a spectator ion in reductions involving this compound. It plays a crucial role in activating the substrate, typically by coordinating to the oxygen atom of the carbonyl group. This coordination polarizes the C=O bond, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the deuteride.

The nature of the cation can significantly influence reactivity. Lithium borohydride is known to be a more powerful reducing agent than sodium borohydride. This is attributed to the higher charge density of the smaller Li⁺ ion, which allows for more effective chelation and activation of the carbonyl substrate. nih.gov The presence of lithium ions can also alter reaction pathways. For example, in studies of multicomponent hydride systems, LiOH has been shown to destabilize LiBH₄, facilitating hydrogen release at lower temperatures. This is explained by the interaction between the partially positive hydrogen (Hδ⁺) in the hydroxide (B78521) and the partially negative deuteride (Dδ⁻) in the borodeuteride, a coupling mechanism facilitated by the presence of lithium ions. rsc.orgrsc.org This highlights the active role of the lithium cation in mediating the electronic interactions necessary for the reaction to proceed.

Deuterium-Hydrogen Exchange Reactions in Solid-State Systems

Hydrogen-deuterium exchange reactions in solid-state metal borohydrides are of significant interest for understanding hydrogen mobility in materials relevant for hydrogen storage. These studies provide insight into the diffusion mechanisms of hydrogen isotopes within the crystal lattice.

Research on bulk lithium borohydride (LiBH₄) has shown that H-D exchange occurs upon exposure to deuterium gas (D₂) at elevated temperatures. nih.govacs.org The temperature at which this exchange begins for LiBH₄ is approximately 200 °C. unige.ch Analysis of the partially exchanged products by Raman spectroscopy reveals a statistical distribution of B(HxD₄-x)⁻ species, which indicates that the diffusing species is the single hydrogen (or deuterium) atom rather than a larger molecular unit. nih.govadmin.ch The self-diffusion constant for deuterium in LiBH₄ was estimated to be approximately 7 x 10⁻¹⁴ m² s⁻¹ at 523 K. nih.govacs.org

More recent investigations using in-situ powder neutron diffraction (PND) on composites like LiBD₄–3LiOD have provided a deeper understanding of the solid-state reaction pathways. rsc.orgresearchgate.net These experiments allow for the identification of intermediate phases and the tracking of deuterium throughout the thermal decomposition process, confirming that chemical reactions between the components are responsible for the altered dehydrogenation behavior. rsc.org

Table 2: Conditions for H-D Exchange in Metal Borohydrides

CompoundStarting Temperature for ExchangeExperimental ConditionsKey Finding
LiBH₄~200 °CExposure to D₂ gas at elevated temperature.Exchange starts at a lower temperature compared to NaBH₄ and KBH₄. unige.ch
LiBH₄523 K (250 °C)Decomposition under D₂ atmosphere.Statistical exchange of H/D, suggesting atomic diffusion. nih.govacs.org
Mg(BH₄)₂~132 °CTreatment with 42 bar D₂ gas.Significantly lower exchange temperature than LiBH₄. unige.ch
LiBD₄–3LiOD~220 °C (onset)Heated composite under argon.Solid-state reaction pathway involving Li₃BO₃ formation. researchgate.net

Investigation of Reaction Mechanisms and Isotopic Effects in this compound Chemistry

The decomposition and regeneration of this compound (LiBD4) are complex processes involving multiple steps and intermediate species. Understanding these reaction pathways is critical for its application in fields such as hydrogen storage, where the conditions for deuterium release and uptake must be precisely controlled. The substitution of hydrogen with its heavier isotope, deuterium, in lithium borohydride (LiBH4) to form LiBD4 introduces kinetic isotope effects that can provide deeper insights into the rate-determining steps of these reactions. rsc.org

Formation and Characterization of Intermediate Boron Species (e.g., Li2B12H12, amorphous boron)

During the thermal decomposition of this compound, several intermediate boron-containing species are formed before the final products. The identification and characterization of these intermediates are crucial for elucidating the decomposition mechanism.

One of the key intermediates identified is lithium dodecaborane (Li2B12D12), which is analogous to the Li2B12H12 formed from LiBH4. nist.gov In-situ studies have shown the formation of Li2B12H12 at temperatures around 340°C from liquid lithium borohydride. core.ac.uk Its formation is considered a significant step in the decomposition pathway. nist.gov The structure of solvent-free Li2B12H12 has been determined using powder X-ray diffraction (XRD) and confirmed with neutron vibrational spectroscopy and first-principles calculations. nist.gov Research indicates that upon heating, LiBH4 initially forms LiH and a nanocrystalline γ-Li2B12H12 polymorph. researchgate.net, nih.gov This polymorph then decomposes into a sub-stoichiometric, amorphous Li2B12H(12-x) composition. researchgate.net, nih.gov Another study proposes that the formation of Li2B12H12 results from a reaction between LiBH4 and diborane (B8814927) (B2H6), which can also be applicable to other borohydrides where B12H12 phases are observed. researchgate.net

Another significant product of the decomposition process is amorphous boron. core.ac.uk The decomposition of LiBH4 under vacuum at temperatures up to 600°C yields lithium hydride (LiH) and amorphous boron, which may have some lithium dissolved within it. researchgate.net, nih.gov The presence of amorphous boron has been confirmed in the decomposition products of various borohydride systems. core.ac.uk, bham.ac.uk Amorphous boron nanostructures have been investigated for other applications, such as in lithium-ion batteries, due to their electrochemical reactivity with lithium. boisestate.edu

The characterization of these intermediates relies on a combination of advanced analytical techniques.

X-ray Diffraction (XRD) is used to identify crystalline phases like the different polymorphs of Li2B12H12. researchgate.net, nist.gov, nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the local structure and bonding environments of boron and lithium, helping to distinguish between species like [BD4]⁻ and [B12D12]²⁻. researchgate.net, nist.gov

Fourier Transform Infrared (FTIR) Spectroscopy is employed to study the vibrational modes of the boron-deuterium bonds, aiding in the identification of different borane (B79455) species and their structural changes during decomposition. researchgate.net, nih.gov

Raman Spectroscopy has also been used to monitor the decomposition process and identify intermediates. bham.ac.uk

Intermediate SpeciesFormation ConditionsCharacterization TechniquesSignificance
Lithium Dodecaborane (Li₂B₁₂D₁₂/Li₂B₁₂H₁₂)Forms from liquid LiBH₄ around 340°C. core.ac.uk Can also form from the reaction of LiBH₄ with diborane. researchgate.netXRD, NMR, Neutron Vibrational Spectroscopy. researchgate.net, nist.govA key, stable intermediate that can affect the reversibility of the system. nist.gov, researchgate.net
Amorphous BoronForms as a final decomposition product, especially under vacuum at high temperatures (e.g., 600°C). researchgate.net, nih.govOften identified as the remaining solid after other species are accounted for via XRD and other techniques. core.ac.uk, bham.ac.ukA final product in the decomposition pathway, its formation alongside LiH completes the dehydrogenation process. researchgate.net
Sub-stoichiometric Li₂B₁₂H₁₂₋ₓForms from the decomposition of the γ-Li₂B₁₂H₁₂ polymorph. researchgate.net, nih.govCharacterized by a broad diffraction halo in XRD patterns. researchgate.net, nih.govRepresents a hydrogen-poor intermediate that is persistent to high temperatures (at least 600°C). researchgate.net, nih.gov

Role of Defects and Mass Transport in Decomposition Kinetics

The kinetics of this compound decomposition are not solely governed by chemical reactions but are also intrinsically linked to physical processes within the solid state, such as the formation and migration of native defects and subsequent mass transport.

First-principles density functional theory (DFT) studies have provided a detailed atomistic mechanism for the decomposition of LiBH4, which is directly applicable to LiBD4. ucsb.edu, arxiv.org, researchgate.net This mechanism highlights the crucial role of native point defects, including vacancies and interstitials of lithium, boron, and hydrogen/deuterium. ucsb.edu, arxiv.org, researchgate.net

The proposed decomposition mechanism involves the following key steps:

Release of Borane : The process begins at a surface or interface where the LiBD4 crystal releases a borane (BD3) molecule. ucsb.edu, arxiv.org, researchgate.net

Formation of Interstitials : This release leaves behind a negatively charged deuterium interstitial (D_i⁻) within the material. ucsb.edu, arxiv.org, researchgate.net

Nucleation of Lithium Hydride : The negatively charged deuterium interstitial acts as a nucleation site for the formation of lithium deuteride (LiD). ucsb.edu, arxiv.org, researchgate.net

Lithium vacancies (V_Li⁻) and lithium interstitials (Li_i⁺) have low formation energies and are highly mobile. ucsb.edu, arxiv.org These defects play a critical role in maintaining local charge neutrality as other charged defects migrate through the crystal lattice. They also facilitate the formation of the LiD product phase. ucsb.edu, arxiv.org The rapid reorientation of the [BH4]⁻ anions in the high-temperature hexagonal phase of LiBH4 is known to promote high Li-ion mobility, and the presence of defects is central to this phenomenon. researchgate.net

Defect/ProcessRole in DecompositionEnergetic/Kinetic Aspect
Deuterium Interstitial (D_i⁻)Acts as a nucleation site for LiD formation after the release of BD₃. ucsb.edu, arxiv.orgIts diffusion through the bulk crystal is the rate-limiting step of decomposition. ucsb.edu, arxiv.org
Lithium Vacancy (V_Li⁻)Maintains charge neutrality during the migration of other charged defects. Assists in LiD formation. ucsb.edu, arxiv.orgHas a low formation energy and is highly mobile. ucsb.edu, arxiv.org
Lithium Interstitial (Li_i⁺)Maintains charge neutrality and aids in mass transport. ucsb.edu, arxiv.orgHas a low formation energy and is highly mobile. ucsb.edu, arxiv.org
Mass TransportThe overall process of atoms/ions moving through the crystal, mediated by defects. ucsb.edu, arxiv.orgCrucial for the segregation of product phases (e.g., LiD and Boron). ucsb.edu

Destabilization Mechanisms via Additives (e.g., hydroxides, halides, metal hydrides)

Hydroxides: Alkali metal hydroxides, such as lithium hydroxide (LiOH), sodium hydroxide (NaOH), and potassium hydroxide (KOH), have been shown to effectively destabilize LiBH4. researchgate.net, rsc.org The destabilization originates from the interaction between the protic hydrogen (Hδ+) in the hydroxide [OH]⁻ group and the hydridic hydrogen (Hδ⁻) in the borohydride [BH4]⁻ group. researchgate.net, rsc.org This Hδ+/Hδ- coupling facilitates the formation and release of H2 gas at significantly lower temperatures. rsc.org The effectiveness of the destabilization follows the trend LiOH > NaOH > KOH, which is attributed to the higher electronegativity and acidity of LiOH. researchgate.net, rsc.org For instance, the LiBH4-LiOH system can begin releasing hydrogen at 200°C, a marked reduction from the temperature required for pure LiBH4. researchgate.net, rsc.org The final decomposition products are influenced by the stoichiometry, with lithium borates like Li3BO3 being identified. rsc.org

Halides: Halide additives, including metal chlorides and fluorides, can also influence the decomposition pathway. The substitution of the [BD4]⁻ anion with a halide anion like chloride (Cl⁻) in the LiBD4 lattice can create a solid solution, Li(BD4)₁₋ₓClₓ. acs.org This substitution stabilizes the high-temperature hexagonal phase of LiBH4, which has higher ionic conductivity. acs.org, researchgate.net While this may not always lower the decomposition temperature, it alters the structural and transport properties of the material. In other approaches, metal halides like manganese(II) chloride (MnCl2) are used as reactants during mechanical milling with borohydrides. bham.ac.uk This leads to the in-situ formation of other borohydride species, such as manganese(II) borohydride (Mn(BH4)2), which have much lower decomposition temperatures. bham.ac.uk Similarly, additives like CeF3 and LaF3 have been investigated to destabilize LiBH4. researchgate.net

By forming a stable product like MgB2, the enthalpy of the decomposition reaction is reduced, making it more favorable to occur at lower temperatures. core.ac.uk This approach has been shown to enable reversible hydrogen capacities at moderate temperatures. rsc.org Other metal hydrides, including those of calcium (CaH2) and cerium (CeH2), have also been explored for their destabilizing effects. researchgate.net, rsc.org

Additive TypeExample(s)Destabilization MechanismEffect on Decomposition
HydroxidesLiOH, NaOH, KOHInteraction between Hδ⁺ in [OH]⁻ and Dδ⁻ in [BD₄]⁻ facilitates D₂ release. researchgate.net, rsc.orgLowers onset decomposition temperature significantly (e.g., to 200°C with LiOH). researchgate.net, rsc.org
HalidesLiCl, MnCl₂, CeF₃Forms solid solutions (LiCl) or reacts to form less stable borohydrides (MnCl₂). bham.ac.uk, acs.orgCan stabilize high-conductivity phases or create new decomposition pathways with lower activation energies. bham.ac.uk, acs.org
Metal HydridesMgH₂, CaH₂, CeH₂Thermodynamic destabilization by forming stable end-products (e.g., MgB₂), which lowers the overall reaction enthalpy. core.ac.uk, rsc.orgReduces decomposition temperature and allows for improved reversibility. rsc.org, rsc.org

Summary and Future Outlook

Lithium borodeuteride is a specialized chemical compound with significant utility in advanced research. Its primary application lies in its role as a deuterating agent in organic synthesis, enabling detailed mechanistic and metabolic studies through isotopic labeling. Furthermore, its potential applications in neutron shielding and energy storage continue to drive research into its material properties.

Future research will likely focus on refining its synthesis to improve yield and reduce costs, expanding its use in the creation of complex, stereospecifically labeled molecules, and overcoming the challenges associated with its practical application in energy storage, such as lowering the dehydrogenation temperature. Continued advancements in spectroscopic and computational techniques will undoubtedly provide a deeper understanding of the fundamental properties of this compound, paving the way for new and innovative applications.

Advanced Applications in Materials Science and Chemical Synthesis

Hydrogen Storage Materials Research

LiBD₄ is a promising material for hydrogen (deuterium) storage due to its high capacity. However, its practical application is hindered by a high dehydrogenation temperature and slow kinetics. To address these limitations, several key strategies are being explored.

Thermodynamic Destabilization Strategies (e.g., Reactive Hydride Composites, Additive Effects)

A primary approach to improve the hydrogen release characteristics of lithium borodeuteride is to thermodynamically destabilize it. This involves reducing the enthalpy of the dehydrogenation reaction, thereby lowering the temperature at which deuterium (B1214612) is released.

For instance, the dehydrogenation reaction for a 2LiBH₄ + MgH₂ composite proceeds as follows: 2LiBH₄ + MgH₂ ↔ 2LiH + MgB₂ + 4H₂ nih.gov

The enthalpy for this reaction is considerably lower than that of the decomposition of pure LiBH₄. nih.govacs.org Similarly, the LiBH₄/Mg₂NiH₄ system also shows a concerted dehydrogenation reaction with a significantly low enthalpy. rsc.orgnih.gov

Additive Effects: Various additives have been investigated to destabilize this compound. These additives can be broadly categorized as metal hydrides, metal oxides, metal chlorides, and hydroxides.

Metal Hydrides: Besides MgH₂, other hydrides like SrH₂ and rare-earth metal hydrides (e.g., NdH₂, LaH₂, CeH₂) have been shown to destabilize LiBH₄. researchgate.net

Metal Oxides and Chlorides: Ball milling LiBH₄ with metal oxides (e.g., TiO₂, V₂O₅, Fe₂O₃) and metal chlorides (e.g., MgCl₂, TiCl₃) has been shown to reduce the dehydrogenation starting temperature from 673 K to 473 K. nih.govresearchgate.net These additives are believed to form intermediate compounds that alter the reaction pathway. nih.gov

Hydroxides: Alkali metal hydroxides such as LiOH, NaOH, and KOH can destabilize LiBH₄ through the interaction between the protic hydrogen (H⁺) in the hydroxide (B78521) and the hydridic hydrogen (H⁻) in the borohydride (B1222165). researchgate.netrsc.org This "H⁺-H⁻" interaction facilitates hydrogen release at lower temperatures. researchgate.netrsc.org

Destabilization StrategyExample SystemKey FindingsReference
Reactive Hydride Composite2LiBH₄ + MgH₂Reduced dehydrogenation enthalpy due to MgB₂ formation. Reversible storage of 8-10 wt% hydrogen. acs.org
Reactive Hydride CompositeLiBH₄/Mg₂NiH₄Concerted dehydrogenation beginning at 250 °C with a low enthalpy of 15.4 ± 2 kJ mol⁻¹ H₂. rsc.orgnih.gov
Additive (Metal Oxide)LiBH₄ + TiO₂Reduced dehydrogenation starting temperature from 673 K to 473 K. nih.govresearchgate.net
Additive (Hydroxide)LiBH₄ + LiOHDestabilization via H⁺-H⁻ interaction, leading to H₂ release at lower temperatures. researchgate.netrsc.org

Nanoconfinement and Nanostructuring Approaches for Tuned Dehydrogenation Kinetics

Confining this compound within the pores of a nanostructured scaffold material is another effective strategy to improve its dehydrogenation kinetics. researchgate.netacs.org The nanoscale confinement can alter the thermodynamic and kinetic properties of the material. researchgate.net

Porous Scaffolds: High-surface-area materials like porous carbons and silica (B1680970) are commonly used as scaffolds. acs.orgfudan.edu.cnsurrey.ac.uk When LiBD₄ is infiltrated into the nanopores of these materials, several effects are observed:

Reduced Particle Size: The confinement prevents the agglomeration of LiBD₄ particles, maintaining a small particle size and a large surface area, which is beneficial for reaction kinetics.

Interfacial Effects: Interactions between the LiBD₄ and the scaffold material at the interface can weaken the B-D bonds, facilitating deuterium release. fudan.edu.cn

Phase Stabilization: Nanoconfinement can influence the phase transitions of LiBD₄, potentially stabilizing phases that are more favorable for dehydrogenation.

Research has shown that nanoconfined LiBH₄ starts to release hydrogen at significantly lower temperatures compared to the bulk material. acs.orgsurrey.ac.uk For example, LiBH₄ confined in activated carbon begins to release hydrogen at 220 °C, which is 150 °C lower than bulk LiBH₄. surrey.ac.uk The rate of dehydrogenation for nanoconfined samples can be an order of magnitude faster than that of the bulk material. surrey.ac.uk

Nanostructuring: Creating nanostructured forms of this compound, such as nanorods, without a scaffold has also been shown to improve hydrogen storage properties. LiBH₄ nanorods have demonstrated a lower onset temperature for hydrogen release (around 184 °C) compared to the commercial bulk material (around 278 °C). scilit.com

Catalytic Enhancement of Hydrogen Desorption/Absorption Kinetics

Types of Catalysts: A wide range of materials have been investigated as catalysts, including:

Metal Oxides: As mentioned in the destabilization section, some metal oxides also exhibit catalytic activity. researchgate.net

Carbon Materials: Various forms of carbon, such as activated carbon, carbon nanotubes, and graphene, have been shown to improve the kinetics of hydrogen release. nih.gov

In-situ Formed Catalysts: An interesting approach is the in-situ formation of a catalytic species during the dehydrogenation process. For example, when nickel nanoparticles are added to LiBH₄, they react to form Ni₂B. fudan.edu.cn This Ni₂B phase has been shown to be a superior catalyst for weakening the B-H bonds and lowering the activation energy for hydrogen desorption, leading to improved cycling stability. fudan.edu.cn The dissociation energy for removing a hydrogen atom from LiBH₄ in the presence of Ni₂B is significantly lower (1.00 eV) compared to bulk LiBH₄ (4.22 eV). fudan.edu.cn

The addition of a NiCl₂ catalyst to a LiBH₄-LiOH composite has been shown to decrease the onset decomposition temperature to as low as 80 °C. rsc.org

Regeneration Methodologies for Deuterated Borohydrides

For practical hydrogen storage applications, the reversibility of the deuterium release and uptake is crucial. The regeneration of the deuterated borohydride from the dehydrogenated products is a significant challenge.

The rehydrogenation of the decomposition products of pure LiBH₄ (LiH and Boron) requires harsh conditions, typically high temperatures and pressures. nih.gov However, the strategies used to destabilize and catalyze the dehydrogenation also play a critical role in improving the regeneration process.

In the case of the LiBH₄-MgH₂ reactive hydride composite, the dehydrogenated products (LiH and MgB₂) can be rehydrogenated under more moderate conditions than the products of pure LiBH₄. acs.orgacs.org The reversibility is highly dependent on the conditions, such as maintaining a sufficient H₂ backpressure during dehydrogenation to prevent the direct decomposition of LiBH₄ into the highly stable LiH and amorphous boron. acs.org

For additive-modified systems, the rehydrogenation conditions can also be moderated. For instance, LiBH₄ modified with metal oxides and chlorides could be rehydrogenated at 873 K and 7 MPa, which is an improvement over the conditions required for pure LiBH₄. nih.gov However, a gradual decrease in reversible capacity during cycling is often observed, which can be attributed to factors like the loss of boron. nih.gov

Solid-State Electrolytes for Energy Storage Devices

This compound is also a promising candidate for all-solid-state batteries due to its potential as a solid-state electrolyte. nih.gov It possesses several advantageous properties, including good mechanical properties and a high electrochemical stability window. nih.govsigmaaldrich.com

Development of High Li-ion Conductivity Systems

A major challenge for using LiBD₄ as a solid-state electrolyte is its low ionic conductivity at room temperature. mdpi.com At around 110 °C, LiBH₄ undergoes a structural phase transition from a low-temperature orthorhombic phase to a high-temperature hexagonal phase, which exhibits high Li⁺ ion conductivity (in the order of 10⁻³ S/cm). nih.govsigmaaldrich.com Research efforts are therefore focused on stabilizing this highly conductive phase at lower temperatures or creating new pathways for Li⁺ ion conduction.

Anion Substitution: One of the most successful strategies is the partial substitution of the [BD₄]⁻ anion with a halide anion, such as iodide (I⁻). nih.govfrontiersin.org The formation of a solid solution, for example, Li(BH₄)₀.₇₅I₀.₂₅, stabilizes the high-temperature hexagonal phase at room temperature, resulting in a significantly enhanced ionic conductivity. core.ac.uk

Composite Electrolytes: Mixing this compound with other ion-conducting materials can create composite electrolytes with improved properties. For instance, composites of Li(BH₄)₀.₇₅I₀.₂₅ with amorphous 0.75Li₂S·0.25P₂S₅ have demonstrated high ionic conductivities of around 10⁻³ S cm⁻¹ at room temperature. core.ac.ukresearchgate.net

Nanoconfinement: Similar to its application in hydrogen storage, confining LiBD₄ in nanoporous scaffolds can also enhance its ionic conductivity. nih.govmdpi.com The interface between the LiBD₄ and the scaffold material is believed to provide a high-mobility pathway for Li⁺ ions. mdpi.com

SystemConductivity Enhancement StrategyRoom Temperature Ionic Conductivity (S/cm)Reference
Li(BH₄)₀.₇₅I₀.₂₅Anion Substitution~10⁻⁴ core.ac.uk
Li(BH₄)₀.₇₅I₀.₂₅ / 0.75Li₂S·0.25P₂S₅ compositeComposite Electrolyte~10⁻³ core.ac.ukresearchgate.net
LiBH₄·CH₃NH₂Ligand Addition1.24 x 10⁻³ nih.gov
LiBH₄ nanoconfined in silicaNanoconfinement2.5 x 10⁻⁴ (at 35 °C) mdpi.com

The development of these high-conductivity systems is a critical step towards the realization of safe, high-energy-density all-solid-state batteries.

Impact of Nanoconfinement and Interfacial Properties on Ionic Conduction

The confinement of lithium borohydride within the nanoporous structures of materials such as silica (SiO₂) and alumina (B75360) (Al₂O₃) has a profound impact on its ionic conductivity. uu.nl This enhancement is largely attributed to the properties of the interface between the lithium borohydride and the scaffold material. frontiersin.org The interaction at this interface is believed to create interfacial space charge zones or lead to the formation of highly conductive compounds, thereby increasing ion mobility. uu.nlnih.gov Research has shown that only the lithium borohydride within a few nanometers (1-2 nm) of the oxide interface exhibits this significantly high ion mobility at room temperature. uu.nl

The method of creating these nanocomposites, whether through melt infiltration or ball milling, can influence the resulting interfacial properties and, consequently, the ionic conductivity. uu.nlnih.gov A crucial factor in achieving high ionic conduction is ensuring a percolating network of these fast Li+ diffusion pathways, which allows for efficient long-distance ion transport. uu.nl Furthermore, the pre-treatment of the scaffold material, such as drying to remove surface hydroxyl groups, is vital for optimizing the ionic conduction in the resulting nanocomposite. acs.org While the exact nature of the hydride/oxide interface is still a subject of intensive investigation, it is clear that engineering these interfaces through nanoconfinement is a key strategy for developing high-performance solid-state electrolytes. uu.nl

Table 1: Effect of Nanoconfinement on Ionic Conductivity of Lithium Borohydride-based Materials

Material Confinement Ionic Conductivity (S cm⁻¹) at 25 °C Activation Energy (eV)
LiBH₄ Unconfined ~10⁻⁸ -
LiBH₄/Al₂O₃ Nanoconfined ~10⁻⁵ 0.52
LiBH₄-LiI Unconfined ~10⁻⁵ 0.59
LiBH₄-LiI/Al₂O₃ Nanoconfined >10⁻⁴ 0.44

This table presents a summary of representative data to illustrate the impact of nanoconfinement and anion substitution on ionic conductivity. Actual values can vary based on synthesis methods and measurement conditions.

Anion Substitution and Composite Formulations for Enhanced Mobility (e.g., halide/borohydride argyrodites)

A significant strategy for enhancing the ionic mobility of lithium borohydride at ambient temperatures involves the partial substitution of the complex anion (BH₄⁻) with other species, most notably halides (e.g., I⁻, Cl⁻) or amides (NH₂⁻). nih.govresearchgate.net This anion substitution is understood to increase the distance between adjacent BH₄⁻ units, which weakens the Coulombic interactions within the crystal lattice. nih.govacs.org Consequently, this structural modification stabilizes the highly conductive hexagonal phase of lithium borohydride at or near room temperature, a phase that typically only exists above 110 °C in its pure form. nih.govresearchgate.netuu.nl For instance, the incorporation of lithium iodide (LiI) into the lithium borohydride structure has been extensively studied and shown to effectively lower the phase transition temperature. nih.govacs.org

Building on this principle, a novel class of solid electrolytes known as halide/borohydride argyrodites has been developed. researchgate.net These materials, such as Li₆PS₅Cl₁₋ₓ(BH₄)ₓ, incorporate borohydride units into the argyrodite crystal structure. researchgate.netresearchgate.net This substitution has been shown to yield a significant improvement in ionic conductivity, with some formulations reaching values on the order of 10⁻⁴ to 10⁻³ S cm⁻¹ at room temperature. researchgate.net The synthesis of these materials is often achieved through mechanical milling of the precursor compounds. researchgate.net The dual substitution with both borohydride and halide ions in argyrodite-type electrolytes has demonstrated even higher ionic conductivities, with some compositions like Li₅.₃₅PS₄.₃₅(BH₄)₁.₁₅Cl₀.₅ exhibiting values as high as 16.4 mS cm⁻¹ at 25 °C. rsc.org This enhancement is attributed to an increased number of lithium vacancies and site disorder, which facilitates lithium-ion movement. rsc.org

Furthermore, combining anion substitution with the nanoconfinement strategies discussed previously has proven to be a particularly effective approach. uu.nlnih.gov Nanoconfined, anion-substituted lithium borohydride (e.g., LiBH₄–LiI confined in Al₂O₃) exhibits a synergistic effect, resulting in a room temperature conductivity enhancement of 4 to 10 times compared to either nanoconfined LiBH₄ or unconfined anion-substituted LiBH₄. uu.nlnih.govacs.org This combined approach not only boosts ionic conductivity but also lowers the activation energy for Li-ion transport. nih.govacs.org

Table 2: Ionic Conductivity of Anion-Substituted Lithium Borohydride and Argyrodites

Compound Ionic Conductivity (S cm⁻¹) at 25 °C
LiBH₄ ~10⁻⁸
LiBH₄-LiI ~10⁻⁵
Li₆PS₅I₅/₆(BH₄)₁/₆ 6 x 10⁻⁴
Li₆PS₅Cl₀.₉(BH₄)₀.₁ 1.2 x 10⁻⁴
Li₅.₃₅PS₄.₃₅(BH₄)₁.₁₅Cl₀.₅ 1.64 x 10⁻²

This table provides examples of ionic conductivities for various anion-substituted materials to highlight the improvements achieved through this strategy.

Deuterated Reagents in Organic Synthesis

Selective Deuteration of Complex Organic Molecules

This compound (LiBD₄) serves as a key reagent in organic synthesis for the selective introduction of deuterium, a stable isotope of hydrogen, into complex organic molecules. researchgate.net This process, known as deuteration, is of significant interest in medicinal chemistry and pharmaceutical research. marquette.edu The replacement of hydrogen with deuterium can lead to a stronger carbon-deuterium bond, which can alter the metabolic stability of a drug molecule without changing its fundamental shape or ability to interact with biological targets. marquette.edu

The use of deuterated reagents like this compound allows for precise and predictable incorporation of deuterium at specific sites within a molecule. nih.gov This is particularly valuable in the development of new therapeutic agents where understanding and controlling metabolic pathways is crucial. marquette.edu While various methods exist for deuteration, reagents like LiBD₄ are used for the reduction of carbonyl compounds, leading to the formation of deuterated alcohols. researchgate.net The development of highly selective deuteration methods for various types of C-H bonds remains an active area of research, aiming to provide efficient and versatile tools for synthetic chemists. nih.govrsc.org

Mechanistic Probes in Biochemical and Medical Research through Isotopic Labeling

The use of isotopically labeled compounds, including those synthesized with this compound, is a powerful technique in biochemical and medical research. musechem.com By introducing a "heavy" isotope like deuterium into a molecule, researchers can trace its path and transformation within a biological system. This method, known as isotopic labeling, provides invaluable insights into drug metabolism, pharmacokinetics, and the mechanisms of biochemical reactions. musechem.comnih.gov

Stable isotopes are non-radioactive and therefore safe for in vivo studies, allowing for the detailed investigation of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. musechem.comnih.gov Mass spectrometry is a primary analytical technique used to detect and quantify the labeled molecules and their metabolites, taking advantage of the mass difference between the deuterated and non-deuterated compounds. nih.gov This approach helps in identifying metabolic pathways, understanding drug disposition, and assessing potential toxicity, all of which are critical aspects of drug discovery and development. nih.govtaylorandfrancis.com The ability to use stable isotopes as tracers has been fundamental in advancing our understanding of biological processes at the molecular level. nih.gov

Future Research Trajectories and Current Challenges in Lithium Borodeuteride Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency and Purity

A primary challenge in the study and application of lithium borodeuteride is the development of synthetic methods that are not only efficient but also yield high-purity material. Traditional synthesis often involves wet chemistry methods, which can be complex and may result in solvent contamination.

Future research is increasingly focused on solvent-free, mechanochemical routes, such as high-energy ball milling. This technique involves the mechanical grinding of solid precursors to induce chemical reactions. For the analogous lithium borohydride (B1222165), mechanochemical synthesis has been shown to produce high conversion yields, sometimes exceeding 99.5%, by milling materials like lithium borate (B1201080) (LiBO₂) with a reducing agent under a pressurized hydrogen atmosphere. mdpi.com The adaptation of this method for LiBD₄, using a deuterium (B1214612) gas (D₂) atmosphere, is a promising avenue for producing high-purity, solvent-free powder. mdpi.com

Key research objectives in this area include:

Optimization of Milling Parameters: Investigating the effects of milling speed, duration, ball-to-powder ratio, and deuterium pressure to maximize yield and purity.

Precursor Selection: Exploring alternative, lower-cost starting materials to make the synthesis more economically viable.

Purification Techniques: Developing effective post-synthesis purification methods, such as acid leaching, to remove byproducts like magnesium oxide (MgO) or unreacted precursors without degrading the final product.

Table 1: Comparison of Synthetic Routes for Lithium Borohydride/Borodeuteride
Synthetic RouteTypical PrecursorsKey AdvantagesCurrent ChallengesReported Efficiency (for LiBH₄)
Metathesis (Wet Chemistry)NaBH₄ + LiBr in a solventEstablished methodologySolvent contamination, multi-step process, lower yieldVariable
Direct Synthesis (from LiH)BF₃ + LiH in diethyl etherCan produce high-purity materialUse of hazardous gas (BF₃), solvent requiredVariable
Mechanochemical SynthesisLiBO₂ + Mg under D₂ atmosphereSolvent-free, high yield, potential for scalabilityRequires process optimization, potential for impurities from milling equipment> 99.5% conversion mdpi.com

In-situ Characterization Techniques for Dynamic Processes at Operando Conditions

Operando techniques, which analyze the material during operation, are crucial. For LiBD₄, neutron-based methods are particularly powerful. Because deuterium and hydrogen have different neutron scattering cross-sections, neutron diffraction can provide precise information on the location of deuterium atoms in the crystal lattice and track their movement during processes like ion conduction or dehydrogenation. This is a significant advantage over X-ray diffraction, which is less sensitive to light elements like deuterium.

Future research will focus on integrating a suite of operando techniques to build a comprehensive picture of LiBD₄'s behavior.

Table 2: In-situ/Operando Techniques for Characterizing LiBD₄
TechniqueInformation ProvidedSpecific Relevance to LiBD₄
Neutron Diffraction (ND)Crystal structure, phase transitions, D atom positionsHigh sensitivity to deuterium allows for precise tracking of deuteride (B1239839) ions and structural evolution.
X-ray Diffraction (XRD)Phase evolution, lattice parameter changesMonitors bulk structural changes during cycling or heating.
Nuclear Magnetic Resonance (NMR) SpectroscopyLocal atomic environments, ion mobility, chemical speciesCan distinguish between different lithium and boron environments and quantify ionic dynamics.
Raman/FTIR SpectroscopyVibrational modes of B-D bonds, presence of intermediate speciesTracks chemical changes and the formation of degradation products at interfaces.

Advanced Computational Modeling for Predictive Design of Deuterated Compounds

Computational modeling is an indispensable tool for accelerating materials discovery and understanding fundamental properties. For deuterated compounds, advanced modeling can predict the influence of the kinetic isotope effect on various properties before resource-intensive synthesis and experimentation are undertaken.

Hybrid quantum-classical computational approaches have already been used to design deuterated molecules for applications like OLEDs, demonstrating the power of these methods to predict quantum efficiencies with high accuracy. ereztech.com Similar approaches, utilizing Density Functional Theory (DFT) and molecular dynamics (MD) simulations, can be applied to this compound. researchgate.net

Key research directions include:

Predicting Thermodynamic Stability: Calculating the formation energy and decomposition pathways of LiBD₄ compared to LiBH₄ to understand how deuteration affects its stability.

Modeling Ion Transport: Simulating the diffusion pathways and activation energies for lithium and deuteride ions to predict ionic conductivity, a critical parameter for solid-state electrolyte applications.

Isotope Effects on Vibrational Properties: Analyzing the vibrational densities of states to understand how the heavier deuterium nucleus impacts thermal properties and zero-point energy, which can influence lattice parameters and phase transition temperatures. researchgate.net

These predictive models can guide experimental efforts by identifying the most promising material modifications or operating conditions.

Understanding of Long-Term Stability and Cycling Performance in Applied Systems

For any energy storage application, long-term stability and reliable performance over many cycles are paramount. When considering this compound as a potential solid-state electrolyte or an anode material, its interaction with other cell components over time is a critical and challenging area of study.

The primary challenges are analogous to those in other lithium-based battery systems but with the added complexity of potential isotope-specific effects. usgs.gov These include:

Interfacial Stability: The formation of a stable solid electrolyte interphase (SEI) between the electrode and the LiBD₄ electrolyte is crucial. The chemical and electrochemical stability of LiBD₄ against highly reactive lithium metal anodes and high-voltage cathodes needs to be thoroughly investigated.

Degradation Mechanisms: Research must focus on identifying the degradation pathways of LiBD₄ during electrochemical cycling. This includes understanding if the B-D bond is susceptible to cleavage and whether side reactions with trace moisture or electrolyte additives are different from those involving the B-H bond.

Structural Integrity: Long-term cycling can induce stress and strain, potentially leading to cracking and loss of contact within the battery. osti.gov Understanding how the mechanical properties of LiBD₄ differ from LiBH₄ and how they evolve during cycling is essential for designing durable all-solid-state batteries.

Future work will require extensive, long-duration cycling tests under various conditions, coupled with post-mortem analysis using the characterization techniques mentioned in section 7.2, to fully understand and mitigate these degradation issues.

Exploration of New Application Domains Leveraging Isotope-Specific Properties

The unique properties arising from the substitution of deuterium for hydrogen open up new application domains for this compound beyond those typically considered for its hydrogenated analog. Research is beginning to explore how its specific interactions with radiation and its utility in isotopic analysis can be leveraged.

Neutron Shielding and Moderation: Materials rich in light elements are effective at slowing down (moderating) fast neutrons, while certain isotopes, like Boron-10, are highly effective at absorbing thermal neutrons. eichrom.com Deuterium is an excellent moderator that absorbs fewer neutrons than hydrogen, making it more efficient in some reactor designs. youtube.com this compound combines a light cation (Li), a strong neutron absorber (B), and an efficient neutron moderator (D), making it a multifunctional candidate material for advanced neutron shielding applications. raybloc.com

Isotopic Tracing in Research: Isotopic labeling is a powerful method for tracking chemical and physical processes. In battery research, for example, using different lithium isotopes (⁶Li/⁷Li) can help elucidate lithium transport mechanisms. researchgate.net A system utilizing both lithium isotope labeling and deuteration (in the form of LiBD₄) could serve as a dual-tracer system. This would allow researchers to simultaneously and independently track the movement of both lithium cations and the borodeuteride anions, providing unprecedented insight into complex SEI formation mechanisms and ion transport pathways. usgs.govresearchgate.net

Fundamental Studies of Quantum Effects: The mass difference between hydrogen and deuterium leads to different zero-point energies and vibrational frequencies, resulting in measurable quantum effects. researchgate.net LiBD₄ serves as an ideal model system alongside LiBH₄ to study these kinetic isotope effects on properties like phase transition temperatures, ionic conductivity, and reaction kinetics.

Table 3: Potential Application Domains for LiBD₄ Based on Isotope-Specific Properties
Application DomainLeveraged Isotope PropertyResearch Trajectory
Advanced Neutron ShieldingHigh neutron scattering cross-section of D; high neutron absorption cross-section of ¹⁰B. eichrom.comDevelopment of composite materials incorporating LiBD₄ for tailored neutron moderation and absorption.
Dual Isotopic TracingDistinct nuclear properties of D vs. H and ⁶Li vs. ⁷Li. researchgate.netUse in operando NMR and mass spectrometry studies to deconvolve complex reaction and transport pathways in batteries.
Model System for Quantum EffectsDifferent zero-point energy and vibrational frequencies compared to LiBH₄. researchgate.netFundamental studies to understand how isotopic substitution influences solid-state ionics and thermodynamics.

Q & A

Q. What are the standard synthetic protocols for lithium borodeuteride, and how do reaction conditions influence isotopic purity?

this compound is typically synthesized via isotopic exchange or reduction reactions. For example, a method analogous to aluminum lithium deuteride preparation involves refluxing lithium deuteride with boron-containing precursors under anhydrous conditions . Key parameters include temperature (25–35°C), reaction time (5.5–7 hours), and inert gas environments to prevent contamination. Isotopic purity is confirmed using mass spectrometry or neutron diffraction, with deviations often traced to moisture exposure or incomplete deuterium exchange .

Q. What analytical techniques are critical for characterizing this compound in experimental settings?

Essential methods include:

  • Nuclear Magnetic Resonance (NMR) : Distinguishes deuterium vs. hydrogen content in the borodeuteride lattice .
  • X-ray Diffraction (XRD) : Resolves crystal structure and isotopic substitution effects on lattice parameters .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition pathways under controlled atmospheres .
  • Isotopic Ratio Mass Spectrometry (IRMS) : Quantifies D/H ratios to verify synthetic efficiency .

Q. How should this compound be safely handled and stored to prevent degradation?

this compound reacts violently with water, acids, and oxidizing agents. Storage requires inert atmospheres (argon or nitrogen), moisture-free containers, and temperatures below 25°C. Decomposition products (e.g., deuterium gas) necessitate ventilation and explosion-proof setups. Safety protocols from lithium borohydride guidelines apply, including PPE (gloves, goggles) and spill-neutralization procedures using dry sand or alcohol-free absorbents .

Advanced Research Questions

Q. How do isotopic effects (D vs. H) in this compound influence its reactivity in reduction reactions?

Deuterium’s higher mass reduces zero-point energy, altering activation barriers and reaction kinetics. For instance, this compound exhibits slower reduction rates compared to lithium borohydride in ketone reductions, a phenomenon quantified via kinetic isotope effect (KIE) studies. Computational models (e.g., density functional theory with GGA-PBE functionals) predict isotopic shifts in transition states, validated by experimental Arrhenius parameters .

Q. What experimental designs resolve contradictions in reported thermal expansion coefficients of this compound?

Discrepancies arise from sample purity and measurement techniques. A robust approach involves:

  • Controlled Synthesis : Ensure >99% isotopic purity via repeated deuterium exchange .
  • High-Resolution XRD : Measure lattice parameters across temperatures (-250°C to 600°C) to derive thermal expansion coefficients .
  • Comparative Studies : Benchmark against lithium hydride/deuteride data to isolate boron’s role in structural dynamics .

Q. How can computational modeling improve the prediction of this compound’s behavior in extreme environments (e.g., high-pressure or radiation-rich settings)?

Hybrid DFT-MD (density functional theory–molecular dynamics) simulations model:

  • Deuterium Diffusion : Activation energies for D migration in the boron lattice under pressure.
  • Radiolysis Effects : Electron density changes during gamma irradiation, predicting decomposition products like B2_2D6_6 . Validation requires synchrotron-based in situ experiments and neutron scattering data .

Q. What methodologies address challenges in quantifying trace impurities (e.g., LiOH, BD3_33​) in this compound samples?

Impurity profiling combines:

  • Raman Spectroscopy : Detects LiOH (peaks at 3650 cm1^{-1}) and BD3_3 (boron-deuterium stretches).
  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Quantifies metallic contaminants (e.g., Al, Mg) from synthesis vessels .
  • Deuterium Lock NMR : Suppresses solvent signals to enhance sensitivity for low-concentration species .

Methodological Guidance for Academic Research

  • Data Interpretation : Contrast experimental results with literature using tools like the Cohen’s d statistic to quantify effect sizes in isotopic studies .
  • Reproducibility : Document synthesis and characterization steps exhaustively, adhering to journal guidelines for supplementary data (e.g., Beilstein Journal protocols) .
  • Ethical Compliance : Follow institutional safety reviews and material-handling certifications, particularly for deuterated compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.